N-(1-Cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide
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Overview
Description
N-(1-Cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound that features a unique combination of a cyanocyclobutyl group, a methylthiophenyl group, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyanocyclobutyl Group: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by cyanation.
Introduction of the Methylthiophenyl Group: This step involves the functionalization of a thiophene ring, typically through Friedel-Crafts alkylation or acylation, followed by methylation.
Cyclopropane Carboxamide Formation: The final step involves the formation of the cyclopropane ring and subsequent amidation to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclobutyl)-2-phenylcyclopropane-1-carboxamide: Similar structure but lacks the methylthiophenyl group.
N-(1-Cyanocyclobutyl)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide: Similar structure but with a chlorine substituent on the thiophene ring.
Uniqueness
N-(1-Cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide is unique due to the presence of the methylthiophenyl group, which can impart distinct electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9-3-4-12(18-9)10-7-11(10)13(17)16-14(8-15)5-2-6-14/h3-4,10-11H,2,5-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPNGKLUQPKYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC2C(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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